REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.CS(O)(=O)=O.[Cl:20][C:21]1[CH:26]=[C:25]([F:27])[CH:24]=[CH:23][C:22]=1[C:28]1[C:29]([C:34]([OH:36])=O)=[CH:30][CH:31]=[CH:32][CH:33]=1>O>[Cl:20][C:21]1[C:22]2[C:28]3[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:34](=[O:36])[C:23]=2[CH:24]=[C:25]([F:27])[CH:26]=1
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
1300 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
132.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)F)C=1C(=CC=CC1)C(=O)O
|
Name
|
|
Quantity
|
1300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 2.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred at room temperature for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
This suspension was filtered
|
Type
|
WASH
|
Details
|
the obtained solid was washed with water (300 ml)
|
Type
|
ADDITION
|
Details
|
The solid was mixed with 50 v/v % ethanol-water (1300 ml)
|
Type
|
STIRRING
|
Details
|
the slurry was stirred at room temperature for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The obtained solid was washed with 50 v/v % ethanol-water (200 ml)
|
Type
|
CUSTOM
|
Details
|
air-dried for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 60° C.
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=CC=2C(C3=CC=CC=C3C12)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121.6 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |